molecular formula C14H11NO B1669924 DE(5-carboxamide)oxcarbazepine CAS No. 21737-58-6

DE(5-carboxamide)oxcarbazepine

Cat. No. B1669924
Key on ui cas rn: 21737-58-6
M. Wt: 209.24 g/mol
InChI Key: VSZGCLXGCOECAY-UHFFFAOYSA-N
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Patent
US05808058

Procedure details

22.3 g of 10-methoxy-5H-dibenz(b,f)azepine are heated under reflux with 100 ml of 2N hydrochloric acid for 2 hours. The gummy residue is extracted with chloroform (50÷50 ml), the combined extracts are washed with water and evaporated to dryness under vacuum. The residue is taken up into 200 ml of ethanol, treated with charcoal (2 g) for 1 h under reflux, filtered, evaporated to dryness under vacuum, finally taken up into 50÷50 ml of toluene, stripping thoroughly. The residue is kept for further working-up.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[NH:7][C:6]2[CH:14]=[CH:15][CH:16]=[CH:17][C:5]=2[CH:4]=1>Cl>[O:2]=[C:3]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[NH:7][C:6]2[CH:14]=[CH:15][CH:16]=[CH:17][C:5]=2[CH2:4]1

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
COC1=CC2=C(NC3=C1C=CC=C3)C=CC=C2
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The gummy residue is extracted with chloroform (50÷50 ml)
WASH
Type
WASH
Details
the combined extracts are washed with water
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum
ADDITION
Type
ADDITION
Details
treated with charcoal (2 g) for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum

Outcomes

Product
Name
Type
Smiles
O=C1CC2=C(NC3=C1C=CC=C3)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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